1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one
CAS No.: 52326-65-5
Cat. No.: VC5031194
Molecular Formula: C11H19NO2
Molecular Weight: 197.278
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52326-65-5 |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.278 |
| IUPAC Name | 1-acetyl-2,2,6,6-tetramethylpiperidin-4-one |
| Standard InChI | InChI=1S/C11H19NO2/c1-8(13)12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 |
| Standard InChI Key | PJZHCHYJMNOOCG-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(CC(=O)CC1(C)C)(C)C |
Introduction
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C11H19NO2. It is a derivative of piperidine, featuring a unique structural arrangement that includes an acetyl group and tetramethyl substituents on the piperidinone ring. This compound is classified as a ketone due to the presence of the carbonyl functional group within its structure.
Synthesis Methods
The synthesis of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be achieved through several methods. A common synthetic route involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions. This process typically requires a catalyst and is conducted at elevated temperatures to facilitate complete acetylation. The reaction can be optimized in large-scale batch reactors to maximize yield and purity.
Biological Activities
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one exhibits several notable biological activities:
-
Antimicrobial Activity: The compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
-
Antioxidant Activity: It acts as a radical scavenger, protecting cells from oxidative damage by forming hydrogen bonds with biological molecules and modulating enzyme activities involved in oxidative stress responses.
-
Potential Therapeutic Applications: Ongoing studies are investigating its potential use in therapeutic contexts, such as drug synthesis intermediates and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with various molecular targets. It can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, it may act as a radical scavenger, providing cellular protection against oxidative damage. The compound may also modulate enzyme activity and engage with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Comparison with Similar Compounds
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be compared with other similar compounds, such as:
-
2,2,6,6-Tetramethylpiperidine: A precursor in its synthesis, known for its use as a hindered base in organic synthesis.
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its antioxidant properties and use in stabilizing polymers.
-
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.
Similar Compounds Comparison
| Compound | Properties and Uses |
|---|---|
| 2,2,6,6-Tetramethylpiperidine | Precursor, hindered base in organic synthesis |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | Antioxidant, polymer stabilizer |
| N,N-Diisopropylethylamine | Non-nucleophilic base in organic synthesis |
Applications
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one has diverse applications across several fields, including organic synthesis and biological research. Its unique structural features and reactivity make it a versatile compound for various industrial and academic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume